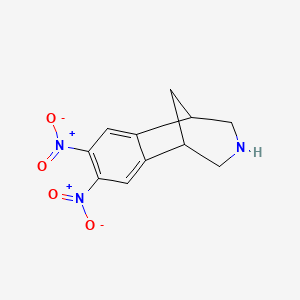
n-Methyl-1,3-oxazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-1,3-oxazol-2-amine hydrochloride is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1,3-oxazol-2-amine hydrochloride typically involves the reaction of oxazole derivatives with methanamine in the presence of hydrochloric acid. One common method includes the use of oxazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methanamine to form Oxazol-2-yl-methanamine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-1,3-oxazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxazole-2-carboxylic acid, oxazoline derivatives, and various substituted oxazole compounds .
Wissenschaftliche Forschungsanwendungen
n-Methyl-1,3-oxazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Methyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as a ligand, binding to receptor sites and influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxazole-2-carboxylic acid
- Oxazoline derivatives
- Benzoxazole derivatives
Uniqueness
n-Methyl-1,3-oxazol-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other oxazole derivatives, it has a higher potential for forming stable complexes with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C4H7ClN2O |
|---|---|
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
N-methyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H |
InChI-Schlüssel |
JBQKOQBGTZEXRF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CO1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-{[(1,1-Dimethylethyl)oxy]methyl}-5-(1-methylethyl)-4-isoxazolyl]methanol](/img/structure/B8717013.png)
![4-(3-bromo-4-fluorophenyl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B8717021.png)



![[(2-Phenylethyl)amino]acetonitrile](/img/structure/B8717064.png)

![1-(2-(Piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8717077.png)




